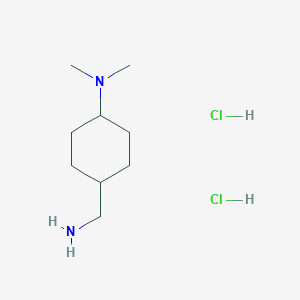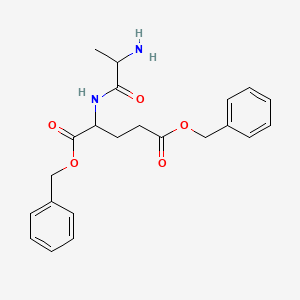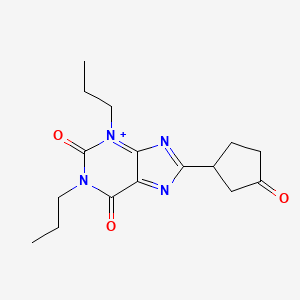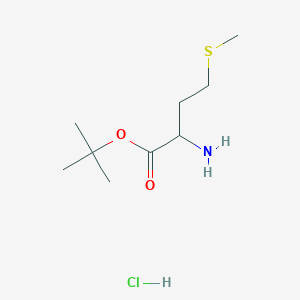
Cbz-Gly-Gly-DL-Arg-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Gly-Gly-DL-Arg-AMC, also known as carbobenzoxy-glycyl-glycyl-DL-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate used primarily in biochemical assays. This compound is notable for its application as a fluorogenic substrate, particularly in the study of protease activity, such as thrombin and trypsin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-Gly-DL-Arg-AMC typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The protecting groups, such as carbobenzoxy (Cbz) for the N-terminus and 7-amido-4-methylcoumarin (AMC) for the C-terminus, are used to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Gly-Gly-DL-Arg-AMC undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the release of AMC, which fluoresces upon cleavage.
Oxidation and Reduction: These reactions can modify the peptide backbone or side chains, affecting the compound’s stability and activity.
Substitution: Involves the replacement of functional groups, which can be used to modify the compound for specific applications.
Common Reagents and Conditions
Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, with the presence of specific proteases.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The primary product of hydrolysis is AMC, which emits fluorescence upon release. This property is exploited in various assays to measure protease activity.
Wissenschaftliche Forschungsanwendungen
Cbz-Gly-Gly-DL-Arg-AMC has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and mechanisms.
Biology: Employed in assays to measure the activity of proteases, such as thrombin and trypsin, in various biological samples.
Medicine: Utilized in diagnostic assays to monitor blood coagulation and other protease-related conditions.
Industry: Applied in the development of pharmaceuticals and in quality control processes to ensure the activity of protease inhibitors.
Wirkmechanismus
The mechanism of action of Cbz-Gly-Gly-DL-Arg-AMC involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moieties is hydrolyzed, releasing AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are typically serine proteases, which recognize and cleave the peptide substrate at the arginine residue.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate used for similar applications, but with a different protecting group.
Cbz-Arg-Arg-AMC: A substrate with a similar structure but different amino acid sequence, used to study different proteases.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: A variant with different protecting groups and amino acid sequence.
Uniqueness
Cbz-Gly-Gly-DL-Arg-AMC is unique due to its specific sequence and protecting groups, which make it highly suitable for studying thrombin and trypsin activity. Its ability to release a fluorescent product upon cleavage allows for sensitive and accurate measurement of protease activity in various assays.
Eigenschaften
Molekularformel |
C28H33N7O7 |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31) |
InChI-Schlüssel |
SXTGIAYWYXVNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[4-(5-Bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B12297198.png)
![4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B12297201.png)
![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)


![1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12297224.png)
![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
![2-(Piperidin-4-ylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B12297239.png)


![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)

![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)

